molecular formula C4HBrF2N2 B1370669 5-Bromo-4,6-difluoropyrimidine CAS No. 946681-88-5

5-Bromo-4,6-difluoropyrimidine

Cat. No. B1370669
M. Wt: 194.96 g/mol
InChI Key: XIBSHDQUWTUSAI-UHFFFAOYSA-N
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Description

5-Bromo-4,6-difluoropyrimidine is a chemical compound with the molecular formula C4HBrF2N2 . It has a molecular weight of 194.96 g/mol . The IUPAC name for this compound is 5-bromo-4,6-difluoropyrimidine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4,6-difluoropyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic ring containing two nitrogen atoms. The ring is substituted at the 5th position by a bromine atom and at the 4th and 6th positions by fluorine atoms .


Physical And Chemical Properties Analysis

5-Bromo-4,6-difluoropyrimidine is a solid substance . It has a melting point of 74-80°C . The compound has a topological polar surface area of 25.8 Ų . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 4 .

Scientific Research Applications

5-Bromo-4,6-difluoropyrimidine (CAS Number: 946681-88-5) is a chemical compound with a molecular formula of

C4HBrF2N2 C_4HBrF_2N_2 C4​HBrF2​N2​

and a molecular weight of 194.96 . It’s a fluorinated building block used in various scientific research applications. Here’s a comprehensive analysis of six unique applications of this compound:

Antimicrobial Research

Scientific Field

Microbiology Application Summary: Investigated for its potential use in developing new antimicrobial agents. Methods: The compound is used to synthesize molecules that are tested against various bacterial and fungal strains. Results: The antimicrobial activity is measured by minimum inhibitory concentration (MIC) values.

These applications highlight the diverse scientific research areas where 5-Bromo-4,6-difluoropyrimidine can be utilized. Its role in enhancing radiation therapy, contributing to the development of new display technologies, and fighting microbial infections showcases its importance in advancing various fields of science and technology .

Safety And Hazards

The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and may cause respiratory irritation . The hazard statements associated with it are H302, H315, H318, and H335 . The recommended precautionary statements are P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 + P310 .

properties

IUPAC Name

5-bromo-4,6-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSHDQUWTUSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649857
Record name 5-Bromo-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-difluoropyrimidine

CAS RN

946681-88-5
Record name 5-Bromo-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4,6-difluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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